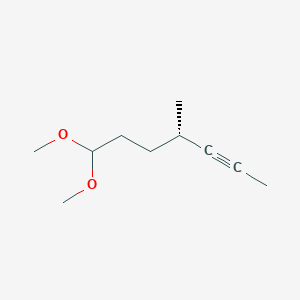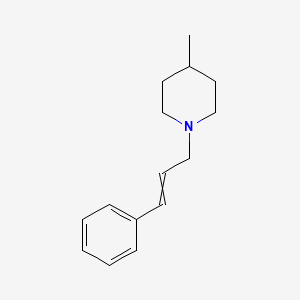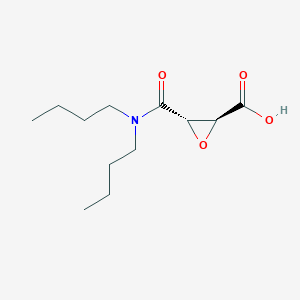![molecular formula C20H17N3O2S3 B12587974 Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)
Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- is a complex organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the methoxy group and the acetamide moiety. The final step often involves the formation of the thiazole ring and its attachment to the benzothiazole core.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions can occur at the acetamide moiety or the benzothiazole core.
Substitution: Substitution reactions are common, especially at the aromatic rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazole rings may play a crucial role in binding to these targets, leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores.
Thiazole Derivatives: Compounds with thiazole rings.
Methoxy-Substituted Compounds: Compounds with methoxy groups attached to aromatic rings.
Uniqueness
Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- is unique due to its specific combination of functional groups and rings, which may confer distinct biological and chemical properties compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C20H17N3O2S3 |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17N3O2S3/c1-12-3-5-13(6-4-12)16-10-26-20(22-16)27-11-18(24)23-19-21-15-8-7-14(25-2)9-17(15)28-19/h3-10H,11H2,1-2H3,(H,21,23,24) |
Clé InChI |
WCZADUVGTHESRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)

![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)
![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)

![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)


![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)
